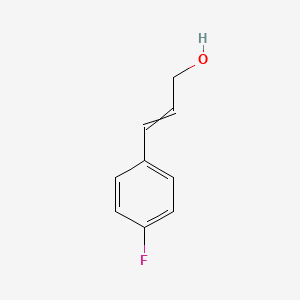
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL typically involves the reaction of 4-fluorobenzaldehyde with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The use of continuous flow reactors can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propene chain can be reduced to form the corresponding saturated alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-2-propenal or 3-(4-Fluorophenyl)-2-propanoic acid.
Reduction: Formation of 3-(4-Fluorophenyl)-propan-1-ol.
Substitution: Formation of 3-(4-Methoxyphenyl)-2-propene-1-ol.
Scientific Research Applications
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-propene-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-propene-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methoxyphenyl)-2-propene-1-ol: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL imparts unique chemical properties, such as increased electronegativity and stability, compared to its analogs with other substituents. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |
InChI Key |
BJVFNYWWCGKVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














